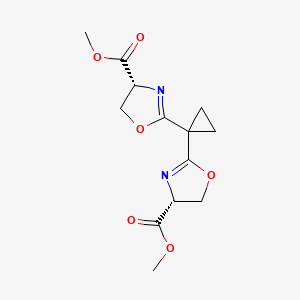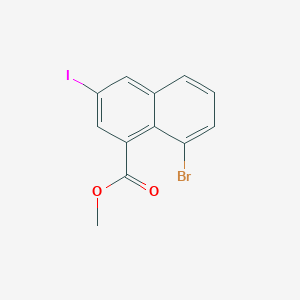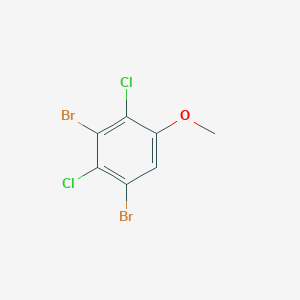
2,4-Dichloro-3,5-dibromoanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H4Br2Cl2O It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by chlorine and bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,4-dichloroanisole using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
2,4-Dichloro-3,5-dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Chlorination: Chlorine gas or sodium hypochlorite in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole can yield 2,4-dibromoanisole, while further chlorination can produce this compound .
科学的研究の応用
2,4-Dichloro-3,5-dibromoanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-3,5-dibromoanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring enhances its binding affinity to specific targets, leading to inhibition or activation of biological pathways .
類似化合物との比較
Similar Compounds
2,4-Dibromoanisole: Similar structure but lacks chlorine atoms.
3,5-Dibromoanisole: Similar structure but different substitution pattern.
2,4-Dichloroanisole: Lacks bromine atoms but has similar chlorine substitution
Uniqueness
2,4-Dichloro-3,5-dibromoanisole is unique due to the combination of both chlorine and bromine substituents on the anisole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H4Br2Cl2O |
|---|---|
分子量 |
334.82 g/mol |
IUPAC名 |
1,3-dibromo-2,4-dichloro-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChIキー |
ZINBPEIRRFSAMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
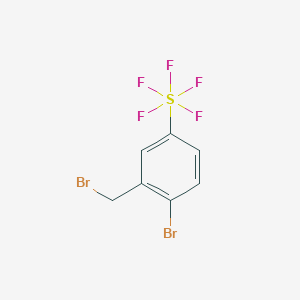
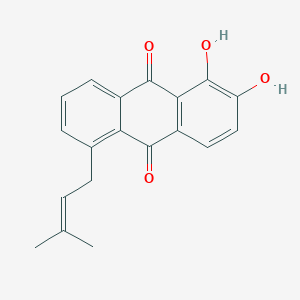
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
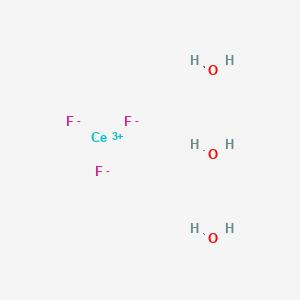
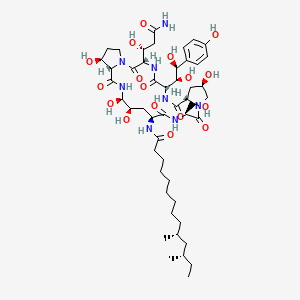
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
